Ellanovalabs B2-0271

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ellanovalabs B2-0271 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is synthesized using a unique method and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Apoptosis Induction in Pancreatic Cancer Cells

Ellagic acid has been shown to stimulate apoptosis in human pancreatic adenocarcinoma cells. This action is associated with mitochondrial depolarization, cytochrome C release, and caspase activation. Ellagic acid's inhibition of the nuclear factor kappa B (NF-κB) activity, a transcription factor involved in cell survival, further underlines its potential for cancer therapy applications (Edderkaoui et al., 2008).

Metabolism and Bioavailability

Research into ellagitannins from pomegranate juice revealed that ellagic acid metabolites are present in human plasma and some persist in urine for up to 48 hours. These findings highlight the bioavailability of ellagic acid derivatives, offering insights into how such compounds might be utilized therapeutically (Seeram et al., 2006).

Antioxidant Properties

Ellagic acid has demonstrated significant antioxidant capabilities, including inhibiting lipid peroxidation and scavenging free radicals. These properties suggest its potential for reducing oxidative stress, which is linked to various chronic diseases (Priyadarsini et al., 2002).

Neuroprotective Effects

Ellagic acid exhibited neuroprotective effects in a study on CCl4-induced brain injury in rats, suggesting its potential for treating neurological damage. The compound modulated several pathways, including those involving Nrf-2, NF-κB, and apoptosis, to exert its protective effects (Aslan et al., 2020).

Therapeutic Support in Chemotherapy

A study exploring the use of ellagic acid as supportive therapy in patients with hormone refractory prostate cancer undergoing chemotherapy revealed a reduction in systemic toxicity, particularly neutropenia. This finding suggests ellagic acid's utility in enhancing patient response to chemotherapy and improving quality of life (Falsaperla et al., 2005).

properties

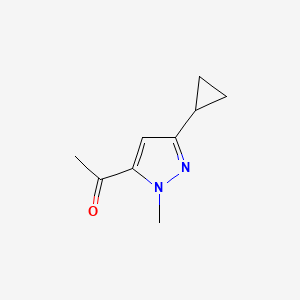

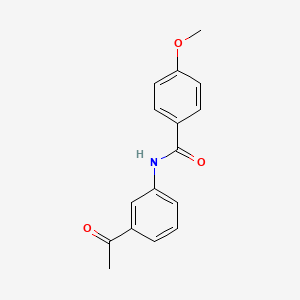

IUPAC Name |

1-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(12)9-5-8(7-3-4-7)10-11(9)2/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTVVRYDYNKRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/no-structure.png)

![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)